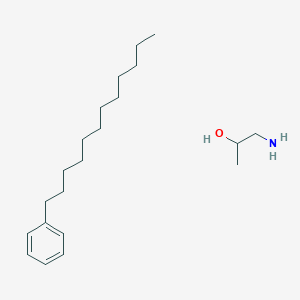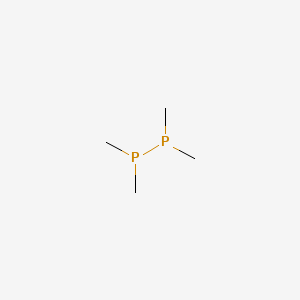
Tetramethyldiphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyldiphosphine is an organophosphorus compound with the molecular formula ( \text{C}4\text{H}{12}\text{P}_2 ). It is characterized by the presence of two phosphorus atoms bonded to each other and each bonded to two methyl groups.
Méthodes De Préparation
Tetramethyldiphosphine can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of dimethylchlorophosphine with methylmagnesium bromide can yield this compound . The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods for this compound are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Tetramethyldiphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
Tetramethyldiphosphine has several applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of organophosphorus compounds, including this compound derivatives.
Mécanisme D'action
The mechanism of action of tetramethyldiphosphine involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The phosphorus-phosphorus bond in this compound can undergo homolytic cleavage, leading to the formation of reactive phosphido radicals . These radicals can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Tetramethyldiphosphine can be compared with other diphosphines such as tetrasilyldiphosphine and tetrakis(trifluoromethyl)diphosphine.
Tetrasilyldiphosphine: This compound has silicon atoms in place of the methyl groups found in this compound.
Tetrakis(trifluoromethyl)diphosphine: This compound has trifluoromethyl groups instead of methyl groups, leading to significantly different electronic properties and reactivity.
This compound is unique due to its relatively simple structure and the presence of methyl groups, which make it a versatile starting material for the synthesis of more complex organophosphorus compounds.
Conclusion
This compound is a valuable compound in the field of organophosphorus chemistry. Its unique properties and reactivity make it useful in various scientific and industrial applications. Ongoing research continues to explore its potential in new areas, highlighting the importance of this compound in modern chemistry.
Propriétés
Numéro CAS |
3676-91-3 |
|---|---|
Formule moléculaire |
C4H12P2 |
Poids moléculaire |
122.09 g/mol |
Nom IUPAC |
dimethylphosphanyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H12P2/c1-5(2)6(3)4/h1-4H3 |
Clé InChI |
RLPGUIZCGVYNLO-UHFFFAOYSA-N |
SMILES canonique |
CP(C)P(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



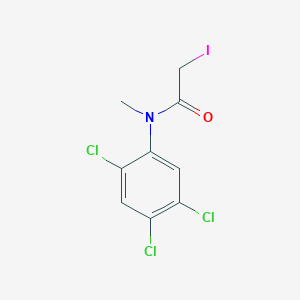
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

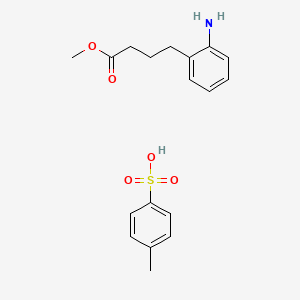

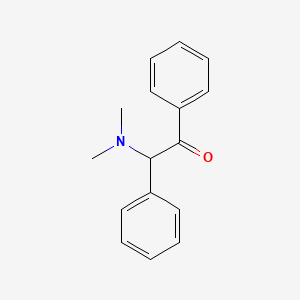

![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
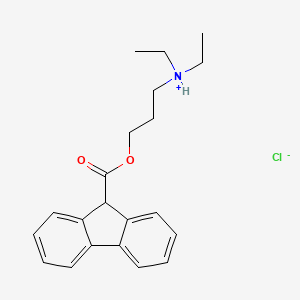
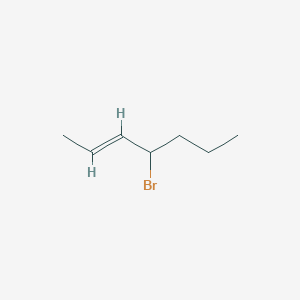
![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
